![molecular formula C20H21NO3 B4971886 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione CAS No. 5739-06-0](/img/structure/B4971886.png)
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
描述
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, also known as Etizolam, is a thienodiazepine derivative that has gained popularity in the scientific community due to its potential applications in research. Etizolam is a benzodiazepine analog that possesses anxiolytic, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety and sleep disorders.
作用机制
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione acts on the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site on the GABA receptor, enhancing the affinity of GABA for the receptor and increasing chloride ion influx, resulting in hyperpolarization of the neuron and inhibition of neurotransmitter release. This mechanism of action is similar to that of benzodiazepines, which is why 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is often referred to as a benzodiazepine analog.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have anxiolytic, sedative, and hypnotic effects in animal models. It has also been shown to induce muscle relaxation and anticonvulsant effects, which are similar to those of benzodiazepines. Additionally, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been shown to have a low potential for abuse and dependence, which makes it a safer alternative to benzodiazepines for the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in lab experiments is its high potency and selectivity for the GABA receptor. This makes it a valuable tool for investigating the mechanisms of anxiety and sleep disorders, as well as the effects of benzodiazepine analogs on GABA receptor function. However, one of the limitations of using 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is its short half-life, which makes it difficult to use in long-term studies. Additionally, the synthesis of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione requires specialized equipment and expertise, which may limit its availability for research purposes.
未来方向
There are several future directions for 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione research, including the investigation of its potential therapeutic applications for anxiety and sleep disorders. Additionally, the development of new analogs of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione with improved pharmacological properties may lead to the discovery of new treatments for these conditions. Furthermore, the use of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in combination with other compounds may provide insights into the complex mechanisms of anxiety and sleep disorders. Finally, the investigation of the long-term effects of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione on GABA receptor function and neurotransmitter release may provide valuable information for the development of safer and more effective treatments for these conditions.
Conclusion:
In conclusion, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione is a benzodiazepine analog that has gained popularity in the scientific community due to its potential applications in research. Its high potency and selectivity for the GABA receptor make it a valuable tool for investigating the mechanisms of anxiety and sleep disorders, as well as the effects of benzodiazepine analogs on GABA receptor function. However, the short half-life of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione and the specialized equipment required for its synthesis may limit its availability for research purposes. Nevertheless, the investigation of its potential therapeutic applications and the development of new analogs may lead to the discovery of new treatments for anxiety and sleep disorders.
合成方法
The synthesis of 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione involves the condensation of 2-ethylamino-2-phenylbutan-1-ol with 4-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with phosgene. The resulting product is then reduced with sodium borohydride to yield 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione in its free base form. This synthesis method has been well-documented in the literature and has been optimized over the years to improve yields and purity.
科学研究应用
1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been used extensively in scientific research as a tool to investigate the mechanisms of anxiety and sleep disorders. It has been shown to be effective in reducing anxiety and inducing sleep in animal models, making it a valuable research tool for the study of these conditions. Additionally, 1-(4-ethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione has been used to investigate the effects of benzodiazepine analogs on GABA receptor function, which has provided insights into the mechanisms of action of these compounds.
属性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-17-11-9-16(10-12-17)21-19(22)13-18(20(21)23)14(2)15-7-5-4-6-8-15/h4-12,14,18H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYNSNREGRUGKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)C(C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386568 | |
Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
CAS RN |
5739-06-0 | |
Record name | 1-(4-Ethoxy-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。